molecular formula C10H9BrClNO2 B13063616 4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one

4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one

Cat. No.: B13063616
M. Wt: 290.54 g/mol
InChI Key: HXQRWGKALJUQKG-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one is an organic compound that features a morpholine ring substituted with a 2-bromo-5-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one typically involves the reaction of 2-bromo-5-chloroaniline with ethylene oxide under controlled conditions to form the morpholine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The morpholine ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the morpholine ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl-substituted morpholine derivatives, while oxidation and reduction can lead to different morpholine ring modifications.

Scientific Research Applications

4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring can form halogen bonds with target molecules, while the morpholine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-5-chloro-phenyl)-morpholine
  • 4-(2-Bromo-5-chloro-phenyl)-piperidine
  • 4-(2-Bromo-5-chloro-phenyl)-pyrrolidine

Uniqueness

4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H9BrClNO2

Molecular Weight

290.54 g/mol

IUPAC Name

4-(2-bromo-5-chlorophenyl)morpholin-3-one

InChI

InChI=1S/C10H9BrClNO2/c11-8-2-1-7(12)5-9(8)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2

InChI Key

HXQRWGKALJUQKG-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

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